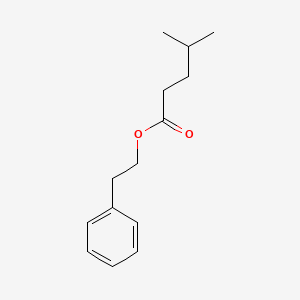
2-Phenylethyl 4-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylethyl 4-methylpentanoate is an organic compound with the molecular formula C14H20O2. It is an ester formed from the reaction of 2-phenylethanol and 4-methylpentanoic acid. This compound is known for its pleasant, fruity aroma and is often used in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylethyl 4-methylpentanoate can be synthesized through an esterification reaction between 2-phenylethanol and 4-methylpentanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity ester suitable for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylethyl 4-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 2-phenylethanol and 4-methylpentanoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: 2-Phenylethanol and 4-methylpentanoic acid.
Reduction: 2-Phenylethyl 4-methylpentanol.
Transesterification: A new ester and alcohol depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-Phenylethyl 4-methylpentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used in the fragrance and flavor industries for its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-Phenylethyl 4-methylpentanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylethyl acetate: Another ester with a similar fruity aroma, commonly used in fragrances.
2-Phenylethyl butyrate: Known for its pleasant smell and used in flavorings.
2-Phenylethyl propionate: Used in perfumes and flavorings for its sweet, floral scent.
Uniqueness
2-Phenylethyl 4-methylpentanoate is unique due to its specific combination of 2-phenylethanol and 4-methylpentanoic acid, which imparts a distinct fruity aroma that is different from other esters. Its specific chemical structure also influences its reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
100863-65-8 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-phenylethyl 4-methylpentanoate |
InChI |
InChI=1S/C14H20O2/c1-12(2)8-9-14(15)16-11-10-13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
InChI-Schlüssel |
ZFDUAICVBIJPDU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCC(=O)OCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


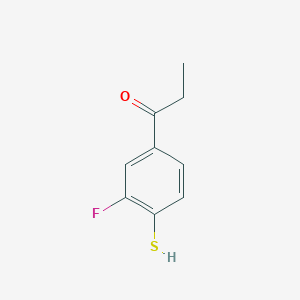
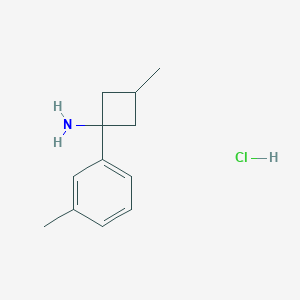

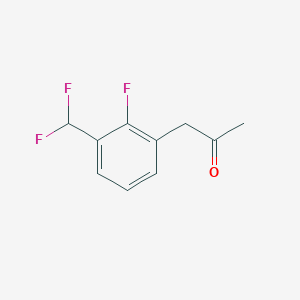
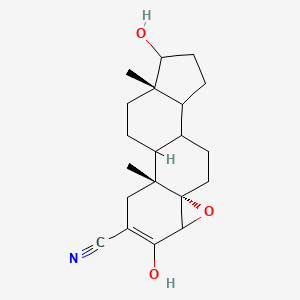
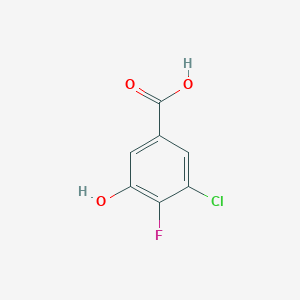
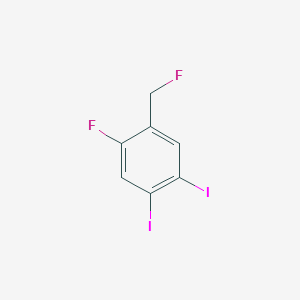
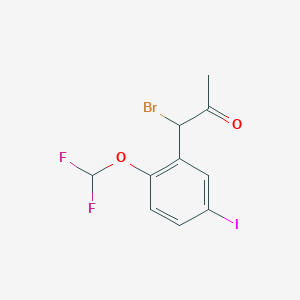
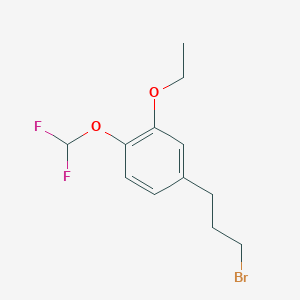
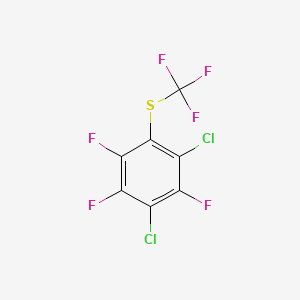
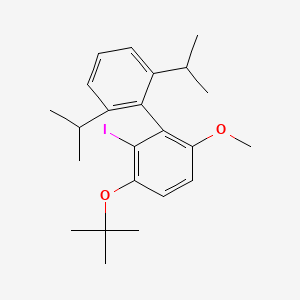
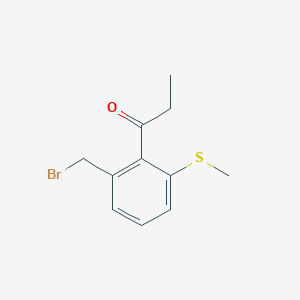
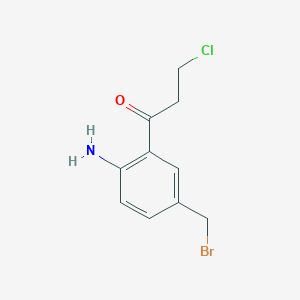
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
